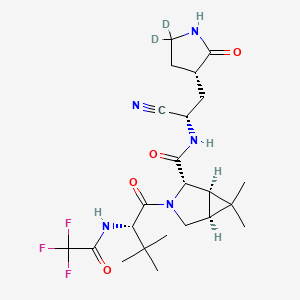
Deunirmatrelvir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deunirmatrelvir is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the field of drug development, to study the pharmacokinetics and metabolic profiles of pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deunirmatrelvir is synthesized by incorporating stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules. The process involves the use of deuterium, which is introduced into the compound through specific chemical reactions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterium gas and other reagents under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and characterized using various analytical techniques to confirm its structure and isotopic labeling .
Análisis De Reacciones Químicas
Types of Reactions
Deunirmatrelvir undergoes various chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen, typically using reducing agents.
Substitution: The replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, cyanide ions.
Electrophiles: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Deunirmatrelvir is widely used in scientific research for various applications, including:
Chemistry: Studying the reaction mechanisms and kinetics of deuterium-labeled compounds.
Biology: Investigating the metabolic pathways and interactions of deuterium-labeled drugs in biological systems.
Medicine: Developing new pharmaceuticals with improved pharmacokinetic and metabolic profiles.
Industry: Enhancing the stability and efficacy of drugs through isotopic labeling
Mecanismo De Acción
Deunirmatrelvir exerts its effects by incorporating deuterium into drug molecules, which can alter their pharmacokinetic and metabolic profiles. The presence of deuterium can affect the rate of drug metabolism, leading to changes in the drug’s half-life, bioavailability, and overall efficacy. The molecular targets and pathways involved in these effects depend on the specific drug being studied .
Comparación Con Compuestos Similares
Similar Compounds
Nirmatrelvir: An antiviral medication developed by Pfizer, used in combination with ritonavir to treat COVID-19.
Lufotrelvir: A covalent protease inhibitor, also developed by Pfizer, but requires intravenous administration.
Uniqueness
Deunirmatrelvir is unique due to its deuterium labeling, which provides distinct advantages in studying drug metabolism and pharmacokinetics. The incorporation of deuterium can lead to improved stability and efficacy of drugs, making it a valuable tool in pharmaceutical research .
Propiedades
Número CAS |
2861202-79-9 |
|---|---|
Fórmula molecular |
C23H32F3N5O4 |
Peso molecular |
501.5 g/mol |
Nombre IUPAC |
(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-5,5-dideuterio-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1/i7D2 |
Clave InChI |
LIENCHBZNNMNKG-USGSOOCSSA-N |
SMILES isomérico |
[2H]C1(C[C@H](C(=O)N1)C[C@@H](C#N)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)[2H] |
SMILES canónico |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















